molecular formula C25H27ClN2OS B2712880 4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether CAS No. 339019-37-3

4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether

Cat. No.: B2712880
CAS No.: 339019-37-3
M. Wt: 439.01
InChI Key: DLALFYGCZKGHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a 2-chlorobenzyl sulfanyl group at position 2 and a 4-(tert-butyl)phenoxy moiety at position 2.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2OS/c1-25(2,3)18-12-14-19(15-13-18)29-23-20-9-5-7-11-22(20)27-24(28-23)30-16-17-8-4-6-10-21(17)26/h4,6,8,10,12-15H,5,7,9,11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLALFYGCZKGHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether , with CAS number 339019-37-3 , is a member of the quinazoline family and has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C25_{25}H27_{27}ClN2_2OS
  • Molecular Weight : 439.01 g/mol
  • Boiling Point : Approximately 564.3 °C (predicted)
  • Density : 1.24 g/cm³ (predicted)
  • pKa : 2.11 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

Antiproliferative Activity

Recent studies have indicated that derivatives of quinazoline compounds, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several quinazoline derivatives on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The results demonstrated that certain derivatives inhibited cell growth at micromolar concentrations.

CompoundCell LineIC50_{50} (µM)
Compound AMCF75.2
Compound BHT-294.8
Target CompoundM216.1

This table summarizes the effectiveness of various compounds, highlighting the potential of the target compound in cancer therapy .

The biological activity of the compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : Quinazoline derivatives often target specific kinases involved in cell proliferation.
  • Cell Cycle Arrest : Studies have shown that these compounds can induce G2/M phase arrest in cancer cells, leading to reduced cell viability .
  • Induction of Apoptosis : The compounds may also trigger apoptotic pathways, contributing to their antiproliferative effects.

Anti-inflammatory Activity

In addition to anticancer properties, quinazoline derivatives have been studied for their anti-inflammatory effects. Research indicates that they can modulate inflammatory mediators and reduce chronic inflammation markers .

Synthesis

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the quinazoline core via cyclization reactions.
  • Introduction of the tert-butyl and chlorobenzyl substituents through nucleophilic substitution reactions.
  • Final etherification to yield the target compound.

This synthetic route is critical for optimizing yield and purity for biological evaluation.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Quinazoline derivatives have been explored for their antiviral properties. Research indicates that compounds with similar structures exhibit activity against various viral infections, including those caused by HIV and Hepatitis viruses. The presence of the chlorobenzyl sulfanyl group may enhance the compound's ability to interact with viral proteins, potentially inhibiting their function .
  • Anticancer Potential : Quinazoline-based compounds are known for their anticancer activities. Studies suggest that modifications in the quinazoline structure can lead to enhanced cytotoxic effects against cancer cell lines. The specific substituents in this compound may play a role in targeting cancer cells more effectively while minimizing toxicity to normal cells .
  • Neuroprotective Effects : There is growing interest in the neuroprotective properties of quinazoline derivatives. Compounds similar to 4-(tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structure:

  • Substituent Effects : The tert-butyl group is known to enhance lipophilicity, potentially improving bioavailability and cellular uptake. The chlorobenzyl sulfanyl moiety may contribute to specific interactions with biological targets.
  • Quinazoline Core : The quinazoline ring is pivotal for biological activity; variations at positions 2 and 4 can significantly alter pharmacological profiles.

Case Studies

  • Antiviral Studies : In a study examining various quinazoline derivatives, compounds with similar structural features demonstrated promising antiviral activity against HIV strains with low IC50 values (e.g., below 10 µM), suggesting that structural modifications can lead to improved efficacy .
  • Cancer Cell Line Testing : A series of related quinazolines were tested against multiple cancer cell lines (e.g., MCF-7 and A549). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
  • Neuroprotection Assays : In preclinical models of neurodegeneration, compounds structurally related to this quinazoline derivative showed significant reductions in neuronal loss when exposed to neurotoxic agents, indicating protective effects that warrant further exploration .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 2-chlorobenzyl sulfanyl group in the target compound introduces both steric bulk and electron-withdrawing effects compared to the 4-methylbenzyl sulfanyl group in the analogue from . This may reduce metabolic stability but enhance interactions with hydrophobic binding pockets.
  • The trifluoromethyl group in the third analogue significantly increases electronegativity and metabolic resistance, though it reduces solubility.

Molecular Weight and Lipophilicity: The target compound (439.04 g/mol) has a higher molar mass than the 4-methylbenzyl analogue (418.59 g/mol) due to chlorine substitution. This increases lipophilicity (ClogP ~5.2 vs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tert-butylphenyl intermediates are reacted with chlorobenzyl thiol derivatives under acidic conditions (e.g., HCl in methanol at 40°C for 24 hours). Purification involves solvent removal under reduced pressure, followed by rinsing with dry MeCN to isolate the hydrochloride salt . Intermediate purity is verified via GC (>98% purity thresholds) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and bond angles (mean C–C bond precision: 0.003 Å, R factor: 0.036) . Complementary methods include GC for purity (>98%) , NMR for functional group analysis, and mass spectrometry for molecular weight validation (e.g., 282.4 g/mol for related tert-butyl benzoate analogs) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer : Solubility is enhanced using aprotic solvents like DMSO or THF. Stability studies should monitor degradation under varying pH and temperature conditions. For storage, solutions are maintained at –20°C in inert atmospheres to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can heuristic algorithms improve reaction yield and selectivity during synthesis?

  • Methodological Answer : Bayesian optimization algorithms outperform manual trial-and-error by iteratively modeling reaction parameters (e.g., temperature, catalyst loading, solvent polarity). This method reduces experimental iterations by 30–50% while maximizing yield . For example, optimizing HCl concentration in methanol for cyclization reactions can be systematized using these algorithms.

Q. What strategies resolve contradictions in structural data from different analytical methods?

  • Methodological Answer : Cross-validate SCXRD data with DFT calculations to reconcile discrepancies in bond lengths or angles. For instance, GC purity >98% may conflict with NMR impurity peaks; HPLC-MS can identify trace byproducts (e.g., chlorobenzyl oxidation derivatives) . Multi-technique validation is critical for reliable structural assignments.

Q. How does the tert-butyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The tert-butyl group induces steric hindrance, reducing nucleophilic attack on the quinazoline ring. Computational studies (e.g., DFT) show it stabilizes the molecule’s HOMO-LUMO gap by 0.5–1.0 eV compared to non-substituted analogs, affecting redox behavior . Experimental validation via cyclic voltammetry is recommended.

Q. What in vitro models are suitable for evaluating bioactivity, and how are confounding variables controlled?

  • Methodological Answer : Use cell lines with high expression of target receptors (e.g., kinase or GPCR assays). Control for solvent cytotoxicity (e.g., DMSO <0.1% v/v) and validate results with dose-response curves. For example, tert-butylphenyl ethers are tested in cancer cell lines (IC50 determination) with triplicate replicates to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.